H-Asp-Val-Thr-Ala-Pro-Leu-Val-Asp-Glu-Gly-Ala-Pro-Gly-Lys-Gln-Ala-Ala-Ala-Gln-Pro-His-Thr-Glu-Ile-Pro-Glu-Gly-Thr-Thr-OH.TFA
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Overview
Description
The compound “H-Asp-Val-Thr-Ala-Pro-Leu-Val-Asp-Glu-Gly-Ala-Pro-Gly-Lys-Gln-Ala-Ala-Ala-Gln-Pro-His-Thr-Glu-Ile-Pro-Glu-Gly-Thr-Thr-OH.TFA” is a peptide consisting of a sequence of amino acids. This peptide is often used in scientific research due to its specific sequence and properties. The trifluoroacetate (TFA) salt form is commonly used to enhance the stability and solubility of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, with protective groups used to prevent unwanted side reactions. The final product is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acids such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents such as HATU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle or as a component of vaccines.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific sequence and structure of the peptide.
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A peptide with a similar amino acid sequence used in the treatment of diabetes.
Vasopressin: Another peptide hormone with regulatory functions in the body.
Uniqueness
The uniqueness of “H-Asp-Val-Thr-Ala-Pro-Leu-Val-Asp-Glu-Gly-Ala-Pro-Gly-Lys-Gln-Ala-Ala-Ala-Gln-Pro-His-Thr-Glu-Ile-Pro-Glu-Gly-Thr-Thr-OH.TFA” lies in its specific sequence and the presence of trifluoroacetate, which enhances its stability and solubility. This makes it particularly useful in various research and industrial applications.
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[(2S,3R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C124H198N34O46.C2HF3O2/c1-18-57(8)94(123(202)158-44-24-29-81(158)112(191)142-71(33-38-88(170)171)104(183)131-52-86(167)148-95(63(14)159)119(198)154-98(66(17)162)124(203)204)151-107(186)73(34-39-89(172)173)143-118(197)97(65(16)161)152-110(189)76(46-67-49-129-53-133-67)146-114(193)80-28-23-43-157(80)122(201)74(31-36-83(128)164)144-101(180)60(11)136-99(178)58(9)135-100(179)59(10)137-105(184)72(30-35-82(127)163)141-106(185)69(25-19-20-40-125)139-85(166)51-132-111(190)78-26-21-41-155(78)120(199)61(12)134-84(165)50-130-103(182)70(32-37-87(168)169)140-108(187)77(48-91(176)177)147-115(194)92(55(4)5)150-109(188)75(45-54(2)3)145-113(192)79-27-22-42-156(79)121(200)62(13)138-117(196)96(64(15)160)153-116(195)93(56(6)7)149-102(181)68(126)47-90(174)175;3-2(4,5)1(6)7/h49,53-66,68-81,92-98,159-162H,18-48,50-52,125-126H2,1-17H3,(H2,127,163)(H2,128,164)(H,129,133)(H,130,182)(H,131,183)(H,132,190)(H,134,165)(H,135,179)(H,136,178)(H,137,184)(H,138,196)(H,139,166)(H,140,187)(H,141,185)(H,142,191)(H,143,197)(H,144,180)(H,145,192)(H,146,193)(H,147,194)(H,148,167)(H,149,181)(H,150,188)(H,151,186)(H,152,189)(H,153,195)(H,154,198)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,203,204);(H,6,7)/t57-,58-,59-,60-,61-,62-,63+,64+,65+,66+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,92-,93-,94-,95-,96-,97-,98-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEUTLCHZZJOPM-PDSQVTRRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCCN4C(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H199F3N34O48 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3015.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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